3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate

Enzymatic Colorimetry Diagnostic Assays HDL Cholesterol

Researchers formulating Trinder-type enzymatic assays face systematic weighing errors when using anhydrous TBHBA due to variable water content. 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (CAS 207728-74-3) eliminates this variable with defined hydration (C7H3Br3O3·H2O, MW 392.82), enabling direct molarity calculations without correction. • Defined water of crystallization: 4.8% mass difference vs. anhydrous form is inherently accounted for, removing a critical formulation correction step. • 4-fold greater molar absorptivity than phenol-based chromogens, improving limit-of-detection and dynamic range in diagnostic assays. • Refrigerated storage (0-8°C) aligns with existing cold-chain workflows for liquid-stable IVD reagent systems.

Molecular Formula C7H5Br3O4
Molecular Weight 392.82 g/mol
CAS No. 207728-74-3
Cat. No. B1629604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate
CAS207728-74-3
Molecular FormulaC7H5Br3O4
Molecular Weight392.82 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br.O
InChIInChI=1S/C7H3Br3O3.H2O/c8-2-1-3(9)6(11)5(10)4(2)7(12)13;/h1,11H,(H,12,13);1H2
InChIKeyYIHVBQUJDRETAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2,4,6-tribromobenzoic Acid Monohydrate Overview


3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (CAS 207728-74-3), also known as TBHBA hydrate, is the monohydrate crystalline form of the widely used chromogenic substrate 2,4,6-tribromo-3-hydroxybenzoic acid . As a key reagent in Trinder-type enzymatic colorimetric assays, it undergoes oxidative coupling with 4-aminoantipyrine (4-AA) in the presence of hydrogen peroxide and peroxidase to generate a red quinoneimine dye with strong absorbance at 520–550 nm [1]. The monohydrate form (C7H3Br3O3·H2O, MW 392.82) is distinguished from its anhydrous counterpart (CAS 14348-40-4) by its defined water content and distinct storage requirements, making it a preferred choice for diagnostic kit formulation and applications requiring precise stoichiometric control.

Why TBHBA Monohydrate Cannot Be Substituted


Direct substitution of 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate with its anhydrous form (CAS 14348-40-4) or alternative chromogens like phenol is not chemically or practically equivalent. The monohydrate's defined water of crystallization (C7H3Br3O3·H2O, MW 392.82) affects molarity calculations in aqueous buffer formulations; substituting with anhydrous material (MW 374.81) [1] without adjusting for water content introduces systematic weighing errors that compromise assay precision. Furthermore, the monohydrate exhibits a distinct storage requirement of 0–8°C , whereas the anhydrous form is stored at room temperature [2], indicating different solid-state stability profiles that impact long-term reagent reliability. Critically, in enzymatic colorimetric applications, the TBHBA chromogenic system provides a fourfold greater molar absorptivity compared to phenol-based alternatives [3], a performance differential that cannot be recovered by simply increasing phenol concentration and directly impacts limit-of-detection and dynamic range in diagnostic assays.

Quantitative Differentiation: TBHBA Monohydrate vs. Anhydrous & Phenol


Sensitivity Advantage Over Phenol

In a direct head-to-head comparison within the Boehringer CHOD-PAP cholesterol oxidase/peroxidase reagent system, inclusion of 2,4,6-tribromo-3-hydroxybenzoic acid (TBHBA) produced a fourfold increase in sensitivity compared to phenol, achieving a molar absorbance of approximately 29,000 with respect to cholesterol [1]. This quantification was established under standard HDL-cholesterol assay conditions using a commercial high-performance cholesterol oxidase reagent [1].

Enzymatic Colorimetry Diagnostic Assays HDL Cholesterol

Hydration State and Stoichiometric Precision

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (CAS 207728-74-3) possesses a molecular formula of C7H3Br3O3·H2O and a molecular weight of 392.82 g/mol, representing a 4.8% mass increase relative to the anhydrous form (C7H3Br3O3, MW 374.81 g/mol) due to the stoichiometric inclusion of one water molecule [1]. This difference arises from the monohydrate's defined crystalline hydration state .

Reagent Formulation Diagnostic Kit Manufacturing Stoichiometry

Refrigerated Storage vs. Room Temperature Stability

The monohydrate form specifies storage at 0–8°C according to vendor technical datasheets , whereas the anhydrous TBHBA is reported to be stable when stored at room temperature (RT) [1]. While no published accelerated stability study directly compares the two forms, this differential storage recommendation implies that the monohydrate's crystalline lattice is more susceptible to dehydration or thermal degradation under ambient conditions, necessitating refrigeration to maintain certified purity and performance specifications.

Reagent Stability Cold Chain Logistics Long-Term Storage

Purity Level Differences: Monohydrate vs. Anhydrous

Commercial specifications for 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate indicate a minimum purity of 95% , whereas the anhydrous form is routinely supplied at ≥97% to ≥98% purity . The lower certified purity of the monohydrate likely reflects the additional analytical challenge of quantifying water content alongside organic impurities, as well as the inherent variability introduced by the hydration state.

Reagent Grade Quality Control Purity Specification

Application Scenarios for TBHBA Monohydrate


Defined Hydration for Diagnostic Kits

For manufacturers of FDA/CE-marked in vitro diagnostic (IVD) kits (e.g., uric acid, HDL-cholesterol, or creatinine assays), the monohydrate form is the preferred reagent grade due to its stoichiometrically defined water content. The 4.8% mass difference relative to the anhydrous form must be accounted for in formulation calculations; using the monohydrate directly eliminates this correction step and reduces the risk of batch-to-batch variability introduced by variable hydration of anhydrous material. Furthermore, the TBHBA chromogenic system's 4-fold sensitivity advantage over phenol [1] is fully realized, enabling low-abundance analyte detection required for regulatory approval.

High-Throughput Clinical Lab Automation

Clinical laboratories operating automated analyzers for routine uric acid or HDL-cholesterol panels benefit from the monohydrate form when integrated into liquid-stable reagent systems. The refrigerated storage requirement (0–8°C) aligns with the cold-chain handling already established for many enzymatic reagents and calibrators, making this form operationally compatible with existing laboratory workflows. The 4-fold sensitivity gain [1] translates directly to reduced sample volume requirements and improved precision at clinical decision thresholds.

Precise Molarity Control in Aqueous Buffers

In academic or industrial research settings where TBHBA is used as a chromogenic probe in custom enzymatic assays (e.g., novel oxidase activity screens, H2O2 quantification), the monohydrate form offers the advantage of predictable molarity when dissolved in aqueous buffers. Researchers can directly use the certified molecular weight (392.82 g/mol) without concern for variable water content that could affect kinetic analyses. This is particularly critical in studies comparing enzyme kinetics across laboratories or when publishing reproducible methods.

Hydrated vs. Anhydrous Reagent Comparison Studies

For analytical chemists and quality control scientists conducting stability-indicating studies or method robustness evaluations, the monohydrate form provides a well-defined hydration state that serves as a controlled variable. Comparative studies can systematically assess the impact of hydration on reagent shelf-life, dye formation kinetics, or assay linearity, leveraging the known purity specification (≥95%) and defined storage conditions as experimental constants.

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